[(4-Fluorophenyl)methyl](1-methoxybutan-2-yl)amine
CAS No.:
Cat. No.: VC17822167
Molecular Formula: C12H18FNO
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FNO |
|---|---|
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-methoxybutan-2-amine |
| Standard InChI | InChI=1S/C12H18FNO/c1-3-12(9-15-2)14-8-10-4-6-11(13)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3 |
| Standard InChI Key | QHYRPEFSPGOCIR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(COC)NCC1=CC=C(C=C1)F |
Introduction
[Introduction to (4-Fluorophenyl)methylamine](pplx://action/followup)
(4-Fluorophenyl)methylamine is a complex organic compound with a molecular structure that combines a fluorinated aromatic ring with an aliphatic amine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The CAS number for this compound is 1505351-09-6, as reported by Parchem .
Synthesis Methods
The synthesis of (4-Fluorophenyl)methylamine typically involves several steps, including nucleophilic substitution reactions or reductive amination processes. The choice of reagents, solvents, and reaction conditions is crucial for optimizing yield and purity. Specific catalysts and controlled temperature and reaction time are essential to avoid side reactions.
Analytical Techniques
Relevant analyses such as NMR spectroscopy and mass spectrometry provide further insights into the physical and chemical properties of (4-Fluorophenyl)methylamine. These techniques are essential for characterizing the compound and understanding its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Compounds like (2-Fluorophenyl)methylamine share similar structural features but differ in the position of the fluorine atom on the phenyl ring. This difference can affect their biological activities and applications in drug development.
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